molecular formula C10H11ClOS B15387446 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one

Cat. No.: B15387446
M. Wt: 214.71 g/mol
InChI Key: ZSXKZFLWJCZLHL-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at position 3 and a mercapto (-SH) group at position 4.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-10(12)8-3-7(6-11)4-9(13)5-8/h3-5,13H,2,6H2,1H3

InChI Key

ZSXKZFLWJCZLHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CCl)S

Origin of Product

United States

Biological Activity

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound, emphasizing its antitumor, antibacterial, and antifungal properties.

Synthesis

The synthesis of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one typically involves the reaction of chloromethyl and mercapto groups with propanone derivatives. The structural confirmation can be achieved through various spectroscopic methods such as NMR and mass spectrometry.

Antitumor Activity

Research indicates that compounds similar to 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one exhibit significant antitumor activity. For instance, a study evaluated several derivatives for their cytotoxic effects against the MCF-7 breast cancer cell line. The results showed that certain derivatives could reduce cell viability by more than 50% at concentrations lower than 10 μM. The IC50 values for these compounds were reported as follows:

CompoundIC50 (μM)
1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-oneTBD
Compound A5.56
Compound B11.79
Compound C8.57

These findings suggest that modifications in the structure can significantly influence the antitumor potential of the compound .

Antibacterial Activity

The antibacterial properties of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one have also been studied. Compounds in this class demonstrated varying degrees of effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against E. coli and 16 μg/mL against S. aureus.

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

This highlights the potential for these compounds to serve as effective antibacterial agents .

Antifungal Activity

Antifungal testing has revealed that certain derivatives exhibit moderate antifungal activity against strains such as Candida albicans. In vitro studies indicated that some compounds could inhibit fungal growth at concentrations around 50 μg/mL, while others were ineffective.

Fungal StrainActivity Level
Candida albicansModerate
Candida glabrataInactive

The variability in activity suggests that structural modifications can enhance or diminish antifungal properties .

Case Studies

Several case studies have documented the biological activities of compounds related to 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one:

  • Case Study on Anticancer Properties : A compound structurally similar to 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one was tested on human cancer cell lines, showing promising results in reducing tumor size in xenograft models.
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of various derivatives, demonstrating significant inhibition against multidrug-resistant strains of bacteria.

Comparison with Similar Compounds

Chloromethyl-Containing Derivatives

Compounds with chloromethyl substituents, such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) and its analogs (), share the reactive chloromethyl moiety. However, these derivatives incorporate urea linkages and thiazole rings, which are absent in the target compound. Key differences include:

  • Molecular Weight : The target compound’s molecular weight is expected to be lower than urea analogs (e.g., 8b: m/z 412.0) due to the absence of a urea group .

Propan-1-one Derivatives with Aryl Substituents

Propan-1-one derivatives with diverse aryl groups, such as 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one and 1-(4-methoxyphenyl)-3-(o-tolyl)propan-1-one (), highlight substituent effects:

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (electron-withdrawing) increases stability and lipophilicity, whereas methoxy groups (electron-donating) enhance solubility . The target compound’s chloromethyl (electron-withdrawing) and mercapto (polar) groups may balance reactivity and solubility.

Amino-Substituted Cathinones

3-Methylmethcathinone (3-MMC), a psychoactive cathinone with the structure 2-(methylamino)-1-(3-methylphenyl)propan-1-one (), contrasts sharply with the target compound:

  • Bioactivity: 3-MMC’s amino group enables neurotransmitter reuptake inhibition, conferring stimulant properties .
  • Regulatory Status : 3-MMC is subject to international drug control , whereas the target compound’s applications may lie in industrial or material chemistry.

Glycosylated Dihydrochalcones

Compounds like naringin dihydrochalcone () and hesperidin dihydrochalcone feature glycosyl groups attached to the propanone core. These are used as flavoring agents but differ significantly from the target compound:

  • Complexity : Glycosylation increases molecular weight and complexity, reducing volatility compared to the target compound .
  • Safety: Some dihydrochalcones (e.g., Nos. 2158–2160 in ) exhibit genotoxicity concerns , emphasizing the need for rigorous safety evaluation of thiol-containing analogs.

Antimicrobial Propan-1-one Derivatives

(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives () demonstrate antimicrobial activity. Key comparisons:

  • Functional Groups: The thiazolidin and benzylidene amino groups are critical for antimicrobial efficacy . The target compound’s mercapto group may offer redox-mediated antimicrobial effects but requires validation.

Data Tables

Table 1: Comparison of Molecular Weights and Key Substituents

Compound Name Molecular Weight (ESI-MS m/z) Key Substituents Reference
Target Compound (Theoretical) ~230–250 (estimated) 3-(Chloromethyl), 5-mercapto N/A
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)urea (8b) 412.0 [M+H]+ Chloromethyl, thiazole, urea
3-MMC 177.2 (calculated) 3-Methylphenyl, methylamino
Naringin dihydrochalcone 580.5 (estimated) Glycosyl, hydroxyphenyl

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